Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride
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Overview
Description
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride typically involves the reaction of ethyl 2-oxospiro[3.3]heptane-2-carboxylate with ammonia or an amine under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation: Oxidized products such as ketones or carboxylic acids.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of spirocyclic compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
- 2-azaspiro[3.3]heptane-derived amino acids
Uniqueness
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both an amino group and an ester group. This combination of functional groups and structural features makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
ethyl 2-aminospiro[3.3]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-8(12)10(11)6-9(7-10)4-3-5-9;/h2-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUMVCNXOXEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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